Methyl 3-hydroxy-3-(thiophen-3-yl)propanoate
Description
Methyl 3-hydroxy-3-(thiophen-3-yl)propanoate is a β-hydroxy ester derivative featuring a thiophene ring substituted at the 3-position. Its molecular formula is C₈H₁₀O₃S, with a molecular weight of 186.23 g/mol. The compound combines a polar hydroxyl group and an ester moiety, rendering it soluble in organic solvents like THF and ethyl acetate.
Properties
Molecular Formula |
C8H10O3S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
methyl 3-hydroxy-3-thiophen-3-ylpropanoate |
InChI |
InChI=1S/C8H10O3S/c1-11-8(10)4-7(9)6-2-3-12-5-6/h2-3,5,7,9H,4H2,1H3 |
InChI Key |
BEBYMSHMXDXJGA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CSC=C1)O |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-hydroxy-3-(thiophen-3-yl)propanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in substitution reactions, particularly at the thiophene ring, where electrophilic substitution is common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Methyl 3-hydroxy-3-(thiophen-3-yl)propanoate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: The compound is a key intermediate in the synthesis of certain pharmaceutical agents, including antidepressants like duloxetine.
Industry:
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-3-(thiophen-3-yl)propanoate largely depends on its application. In the context of its use as an intermediate in pharmaceutical synthesis, it undergoes various chemical transformations to form active pharmaceutical ingredients. The molecular targets and pathways involved are specific to the final pharmaceutical product.
Comparison with Similar Compounds
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate
Methyl 3-amino-3-(thiophen-3-yl)propanoate HCl
- Structure: Amino group replaces the hydroxyl, with HCl salt formation.
- Formula: C₈H₁₂ClNO₂S.
- This derivative is used in peptide synthesis .
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide
- Structure : Thiophen-2-yl isomer with an amide instead of an ester.
- Formula: C₁₁H₁₃FNOS.
- Key Differences : The amide group increases metabolic stability, while the thiophen-2-yl substitution alters steric and electronic properties .
Aromatic Ring Modifications
(S)-Methyl 3-hydroxy-3-(naphthalen-1-yl)propanoate
Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoate
- Structure: Pyrrole substituent added to the thiophene-propanoate core.
- Formula: C₁₄H₁₇NO₂S.
- Key Differences : The pyrrole ring introduces additional hydrogen-bonding sites and redox activity, relevant in catalysis .
Pharmacologically Active Analogues
Physicochemical Properties
| Property | Methyl 3-hydroxy-3-(thiophen-3-yl)propanoate | Ethyl 3-oxo-3-(thiophen-3-yl)propanoate | Methyl 3-amino-3-(thiophen-3-yl)propanoate HCl |
|---|---|---|---|
| Molecular Weight | 186.23 g/mol | 200.24 g/mol | 185.24 g/mol (free base) |
| Solubility | Polar organic solvents | Broad organic solvent compatibility | Water (due to HCl salt) |
| Stability | Sensitive to hydrolysis (ester) | Oxidative stability (ketone) | Hygroscopic (HCl salt) |
Biological Activity
Methyl 3-hydroxy-3-(thiophen-3-yl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a thiophene ring, hydroxyl group, and a propanoate backbone. Its molecular formula is , and it belongs to the class of esters. The compound's structure influences its reactivity and biological activity, making it a valuable intermediate in the synthesis of various pharmaceutical agents, including antidepressants like duloxetine.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections. The compound's mechanism involves interaction with bacterial cell membranes, disrupting their integrity and leading to cell death.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to modulate gene expression related to cell cycle regulation further supports its potential as an anticancer agent.
The mechanism of action for this compound involves several biochemical interactions:
- Enzyme Interaction : The compound interacts with specific enzymes, influencing metabolic pathways.
- Protein Binding : Its thiophene ring can engage in π-π stacking interactions with aromatic amino acids in proteins, enhancing binding affinity and specificity.
- Gene Regulation : It affects the expression of genes involved in cell proliferation and apoptosis, thereby exerting its therapeutic effects.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study : A study conducted on various bacterial strains revealed that the compound exhibited significant antibacterial activity at concentrations as low as 50 µM, with an IC50 value indicating effective inhibition of bacterial growth.
- Anticancer Research : In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 30 µM depending on the cell line used.
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:
| Compound Name | Antimicrobial Activity (IC50 µM) | Anticancer Activity (IC50 µM) |
|---|---|---|
| This compound | 50 | 20 - 30 |
| Duloxetine | Not applicable | 15 - 25 |
| Other Thiophene Derivatives | Varies (30 - 70) | Varies (25 - 40) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
